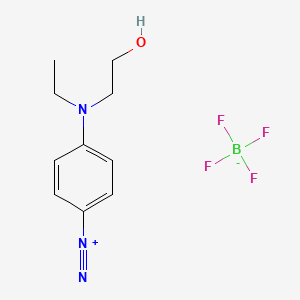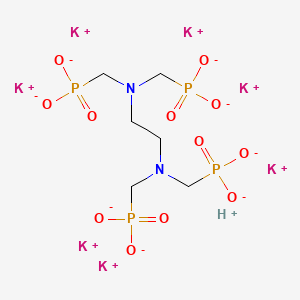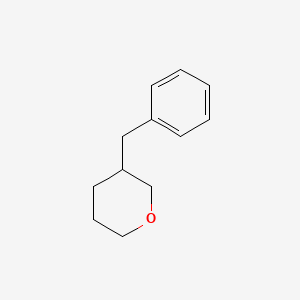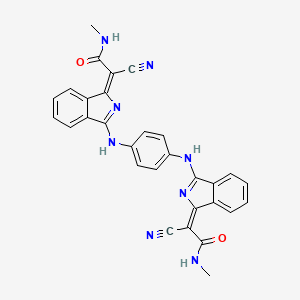
Propanoic acid, 2-(2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenoxy)-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanoic acid, 2-(2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenoxy)-, ethyl ester is a complex organic compound with the molecular formula C15H20ClNO4S . This compound is characterized by its unique structure, which includes a chlorinated phenoxy group and a thioxomethylamino substituent. It is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-(2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenoxy)-, ethyl ester typically involves multiple steps. The process begins with the chlorination of a phenoxy compound, followed by the introduction of a thioxomethylamino group. The final step involves esterification with propanoic acid. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure high yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. This method enhances the efficiency and safety of the production process. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial production .
化学反应分析
Types of Reactions
Propanoic acid, 2-(2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenoxy)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are typically carried out under anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
Propanoic acid, 2-(2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenoxy)-, ethyl ester is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of propanoic acid, 2-(2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenoxy)-, ethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
- Propanoic acid, 2-(2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenoxy)-, methyl ester
- Propanoic acid, 2-(2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenoxy)-, butyl ester
Uniqueness
Compared to similar compounds, propanoic acid, 2-(2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenoxy)-, ethyl ester exhibits unique properties due to its specific ester group. This affects its solubility, reactivity, and biological activity, making it suitable for particular applications where other esters may not be as effective .
属性
CAS 编号 |
165549-93-9 |
|---|---|
分子式 |
C15H20ClNO4S |
分子量 |
345.8 g/mol |
IUPAC 名称 |
ethyl 2-[2-chloro-5-(propan-2-yloxycarbothioylamino)phenoxy]propanoate |
InChI |
InChI=1S/C15H20ClNO4S/c1-5-19-14(18)10(4)21-13-8-11(6-7-12(13)16)17-15(22)20-9(2)3/h6-10H,5H2,1-4H3,(H,17,22) |
InChI 键 |
FNQAVNUUDDFTBD-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C)OC1=C(C=CC(=C1)NC(=S)OC(C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




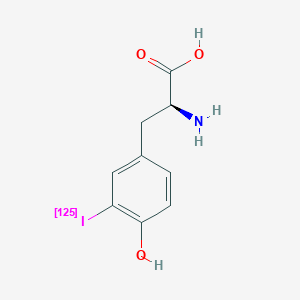
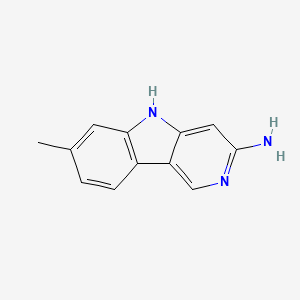
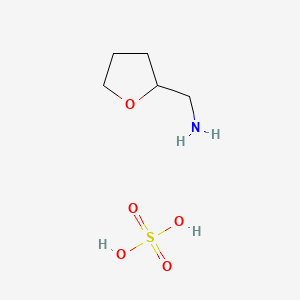
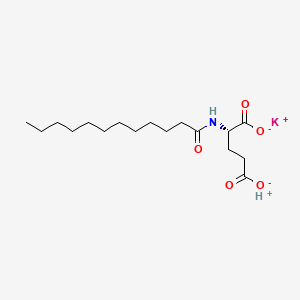
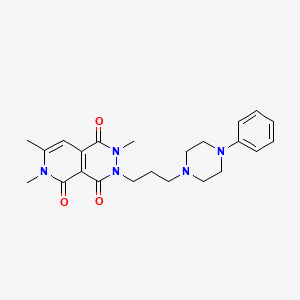
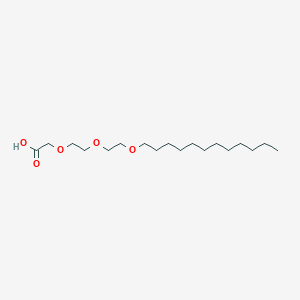
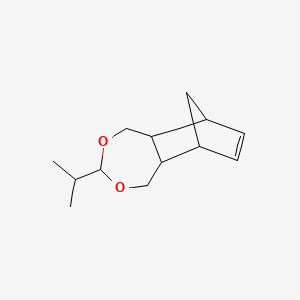
![10-[(1,3-Dimethyl-3-pyrrolidinyl)methyl]-10H-phenothiazine monohydrochloride](/img/structure/B15181393.png)
